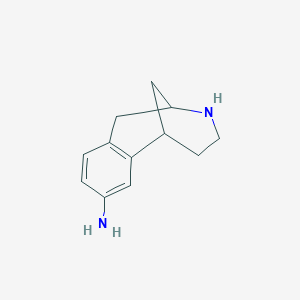![molecular formula C16H14I2N4O2 B14239093 N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide) CAS No. 500784-79-2](/img/structure/B14239093.png)
N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4,4’-Bis(iodoacetylamino)azobenzene is an organic compound characterized by the presence of two iodoacetylamino groups attached to an azobenzene core Azobenzene compounds are known for their photoisomerization properties, which means they can change their structure when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4’-Bis(iodoacetylamino)azobenzene typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with an appropriate aromatic compound to form the azobenzene core.
Iodoacetylation: The azobenzene core is then reacted with iodoacetic acid or its derivatives under basic conditions to introduce the iodoacetylamino groups.
Industrial Production Methods
While specific industrial production methods for (E)-4,4’-Bis(iodoacetylamino)azobenzene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4’-Bis(iodoacetylamino)azobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azobenzene core to hydrazobenzene derivatives.
Substitution: The iodoacetylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Hydrazobenzene derivatives are common products.
Substitution: Various substituted azobenzenes can be formed depending on the nucleophile used.
Scientific Research Applications
(E)-4,4’-Bis(iodoacetylamino)azobenzene has several applications in scientific research:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of protein-ligand interactions due to its ability to undergo photoisomerization.
Industry: Utilized in the development of advanced materials with tunable properties for use in electronics and photonics.
Mechanism of Action
The mechanism of action of (E)-4,4’-Bis(iodoacetylamino)azobenzene is primarily based on its photoisomerization properties. When exposed to light, the compound can switch between its trans and cis forms. This structural change can influence its interactions with other molecules, making it useful in applications such as molecular switches and sensors. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound, known for its photoisomerization properties.
4,4’-Diaminoazobenzene: Similar structure but with amino groups instead of iodoacetylamino groups.
4,4’-Diiodoazobenzene: Contains iodine atoms directly attached to the azobenzene core.
Uniqueness
(E)-4,4’-Bis(iodoacetylamino)azobenzene is unique due to the presence of iodoacetylamino groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it more versatile for applications in various fields compared to its simpler counterparts.
Properties
CAS No. |
500784-79-2 |
|---|---|
Molecular Formula |
C16H14I2N4O2 |
Molecular Weight |
548.12 g/mol |
IUPAC Name |
2-iodo-N-[4-[[4-[(2-iodoacetyl)amino]phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14I2N4O2/c17-9-15(23)19-11-1-5-13(6-2-11)21-22-14-7-3-12(4-8-14)20-16(24)10-18/h1-8H,9-10H2,(H,19,23)(H,20,24) |
InChI Key |
NPEGYMSENWXIML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CI)N=NC2=CC=C(C=C2)NC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


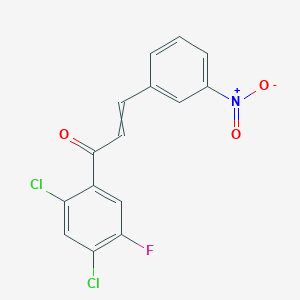
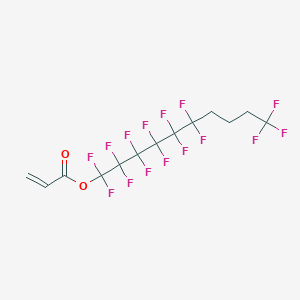
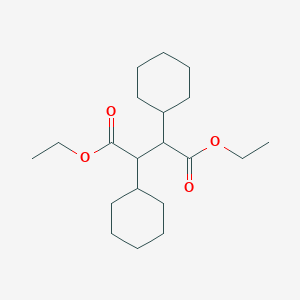
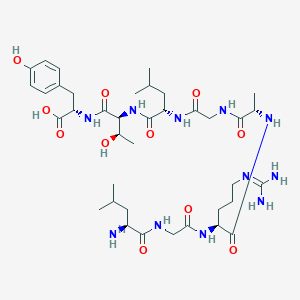
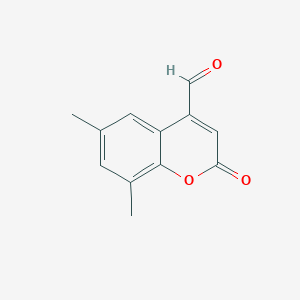
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)
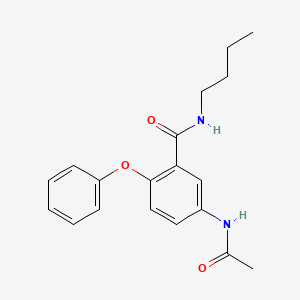
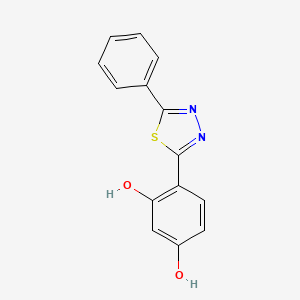
![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)

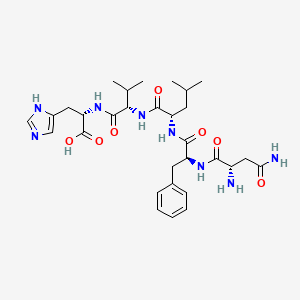
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
